molecular formula C20H23N3O4S B2441133 3-acetyl-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide CAS No. 1448076-01-4

3-acetyl-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2441133
CAS No.: 1448076-01-4
M. Wt: 401.48
InChI Key: HWBGQOZUGXDRHK-UHFFFAOYSA-N
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Description

3-acetyl-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of acetyl, nicotinoyl, piperidinyl, and benzenesulfonamide groups

Mechanism of Action

Target of Action

It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .

Mode of Action

Piperidine-containing compounds are known to interact with various biological targets due to their versatile structure . The interaction with these targets can lead to a variety of biological effects, depending on the specific structure of the compound and the nature of the target.

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biological activities . They can affect various biochemical pathways, leading to different downstream effects.

Result of Action

Piperidine derivatives are known to have a wide range of pharmacological activities . The specific effects would depend on the compound’s mode of action and the biochemical pathways it affects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the individual functional groups. The piperidine ring can be synthesized through cyclization reactions, while the nicotinoyl group can be introduced via acylation reactions. The final step often involves the sulfonation of the benzene ring followed by the coupling of the piperidinyl and nicotinoyl groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

3-acetyl-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and benzenesulfonamide-based molecules. Examples include:

  • N-(piperidin-4-yl)benzamide
  • 4-(benzenesulfonyl)piperidine
  • Nicotinoyl-piperidine derivatives

Uniqueness

What sets 3-acetyl-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-acetyl-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-15(24)17-4-2-6-19(12-17)28(26,27)22-13-16-7-10-23(11-8-16)20(25)18-5-3-9-21-14-18/h2-6,9,12,14,16,22H,7-8,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBGQOZUGXDRHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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